![molecular formula C13H17N3O2 B2372487 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide CAS No. 890636-93-8](/img/structure/B2372487.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide, also known as BZ-423, is a small molecule compound that has been studied for its potential therapeutic applications. BZ-423 was first synthesized in 2005 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have been found to exhibit significant antimicrobial activity . They have been used in the development of new drugs for the treatment of various infectious diseases .
Anticancer Activity
Benzimidazole compounds have shown potential in cancer treatment. They have been associated with anticancer activity, making them a promising candidate for the development of new anticancer drugs .
Antiviral Activity
The compound has been reported to exhibit antiviral properties. This makes it a potential candidate for the development of new antiviral drugs .
Antidiabetic Activity
Some N-benzimidazol-2yl substituted benzamide analogues have been assessed for activation of human glucokinase, an enzyme that plays a key role in the regulation of carbohydrate metabolism. This suggests potential applications in the treatment of type-2 diabetes .
Anti-inflammatory and Analgesic Activity
Benzimidazole derivatives have been associated with anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Antioxidant Activity
Certain benzimidazole derivatives have shown moderate to high ability to scavenge peroxyl radicals, indicating their potential as antioxidants .
Antihypertensive Activity
Benzimidazole compounds have been associated with antihypertensive activity, suggesting potential applications in the treatment of high blood pressure .
Antiparasitic Activity
Benzimidazole derivatives have been associated with antiparasitic activity, suggesting potential applications in the treatment of parasitic infections .
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-9-3-6-13(18)14-8-7-12-15-10-4-1-2-5-11(10)16-12/h1-2,4-5,17H,3,6-9H2,(H,14,18)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZLVOPLZDBRSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.